molecular formula C9H16ClNO2 B1377680 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride CAS No. 1443982-02-2

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride

Cat. No. B1377680
CAS RN: 1443982-02-2
M. Wt: 205.68 g/mol
InChI Key: NHNJRRTWOCABHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride (2MCPH) is an organic compound with a molecular formula of C7H13NO2•HCl. It is a white, odorless crystalline solid that is soluble in water and ethanol. 2MCPH is a versatile compound that can be used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. In

Scientific Research Applications

Pharmaceutical Testing

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its purity and stability make it ideal for calibrating instruments and validating analytical methods in drug development.

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex molecules . Its morpholine ring is a versatile moiety that can undergo various chemical transformations, aiding in the creation of novel pharmacologically active compounds.

Material Science

In material science, 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride is explored for its potential to modify surface properties of materials . Its application could lead to the development of new materials with enhanced durability and chemical resistance.

Chromatography

The compound’s unique structure allows it to be used as a standard in chromatographic analysis . It helps in the separation and quantification of complex mixtures, particularly in the identification of unknown compounds.

Analytical Chemistry

Analytical chemists employ 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride for method development and validation . Its consistent quality ensures reliable calibration curves and accurate quantitation in various analytical techniques.

Life Sciences Research

Researchers in life sciences use this compound to study biochemical pathways and molecular interactions . It may act as an inhibitor or activator in enzymatic reactions, providing insights into cellular processes.

Neuropharmacology

Due to the morpholine core, the compound is of interest in neuropharmacological research . It could be a precursor in the synthesis of drugs targeting neurological disorders, given morpholine derivatives’ activity in the central nervous system.

Environmental Chemistry

In environmental chemistry, 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride can be used to trace pollution sources or to study degradation processes . Its chemical signature helps in understanding the environmental fate of similar organic compounds.

properties

IUPAC Name

2-morpholin-3-ylcyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9-3-1-2-7(9)8-6-12-5-4-10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNJRRTWOCABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride
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2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride
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Reactant of Route 6
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